molecular formula C8H10NO2S+ B215167 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

Cat. No. B215167
M. Wt: 184.24 g/mol
InChI Key: BUSBDPZJXLWBNH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium, also known as CMMP, is a chemical compound that has been the subject of extensive research in recent years. It is a pyridinium derivative that has shown promise in a variety of scientific applications, particularly in the field of biochemistry. In

Mechanism of Action

The mechanism of action of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a fluorescent probe for ROS detection involves the oxidation of the sulfur atom in the molecule by ROS. This results in the formation of a highly fluorescent compound that can be easily detected using standard fluorescence microscopy techniques. The selectivity of this compound for ROS detection is due to the fact that other oxidizing agents, such as hydrogen peroxide, do not react with the sulfur atom in the molecule.
Biochemical and Physiological Effects:
In addition to its applications as a fluorescent probe for ROS detection, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a fluorescent probe for ROS detection is its selectivity for ROS over other oxidizing agents. This makes it a valuable tool for studying the role of ROS in various biological processes. However, one limitation of this compound is that it is not cell-permeable, meaning that it cannot be used to detect ROS in intracellular compartments such as mitochondria. This limits its utility for certain types of experiments.

Future Directions

There are many potential future directions for research on 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium. One area of interest is the development of new fluorescent probes based on the this compound scaffold that are able to detect ROS in intracellular compartments. Another area of interest is the development of this compound-based inhibitors of acetylcholinesterase for the treatment of neurological disorders. Finally, there is also potential for the development of this compound-based sensors for the detection of other biomolecules of interest, such as neurotransmitters or hormones.
Conclusion:
In conclusion, this compound is a promising chemical compound with a variety of potential applications in the field of biochemistry. Its selectivity for ROS detection and inhibition of acetylcholinesterase make it a valuable tool for studying various physiological processes. While there are limitations to its use, there are also many potential future directions for research on this compound that could lead to the development of new tools and therapies for a variety of biomedical applications.

Synthesis Methods

The synthesis of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium involves the reaction of 2-(methylsulfanyl)pyridine with chloroacetic acid in the presence of a strong acid catalyst. This reaction results in the formation of this compound as a white crystalline powder. The synthesis method is relatively straightforward and has been well-established in the literature.

Scientific Research Applications

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has been the subject of extensive research in recent years due to its potential applications in the field of biochemistry. One of the most promising applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. This compound has been shown to selectively detect ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes.

properties

Molecular Formula

C8H10NO2S+

Molecular Weight

184.24 g/mol

IUPAC Name

1-methyl-6-methylsulfanylpyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-9-5-6(8(10)11)3-4-7(9)12-2/h3-5H,1-2H3/p+1

InChI Key

BUSBDPZJXLWBNH-UHFFFAOYSA-O

SMILES

C[N+]1=C(C=CC(=C1)C(=O)O)SC

Canonical SMILES

C[N+]1=C(C=CC(=C1)C(=O)O)SC

Origin of Product

United States

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